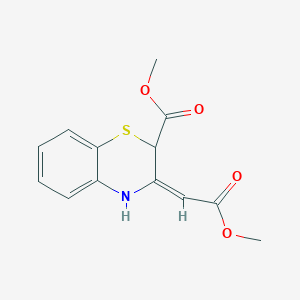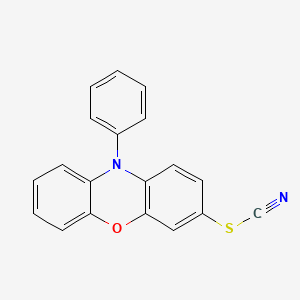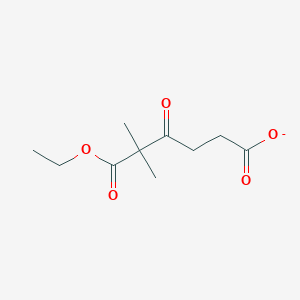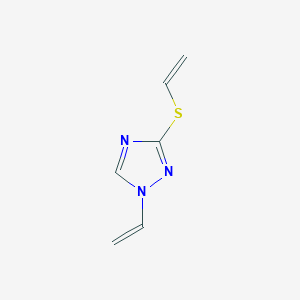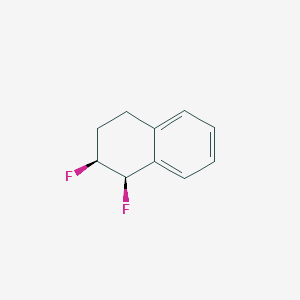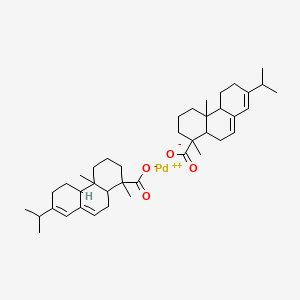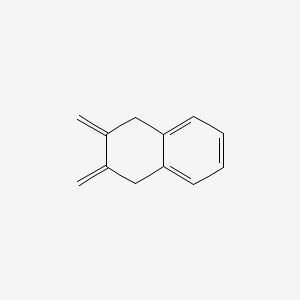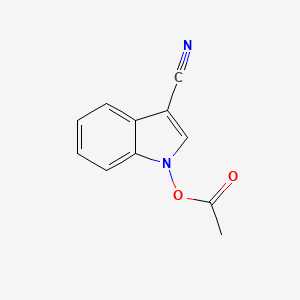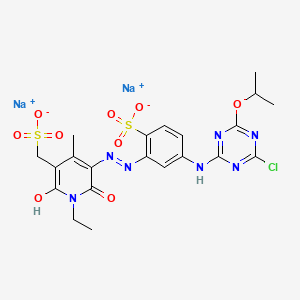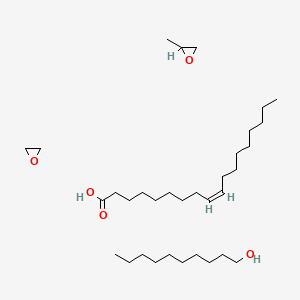![molecular formula C19H14 B14476183 Naphthalene, 1-[(4-methylphenyl)ethynyl]- CAS No. 72735-70-7](/img/structure/B14476183.png)
Naphthalene, 1-[(4-methylphenyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1-[(4-methylphenyl)ethynyl]- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with an ethynyl group attached to a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalene, 1-[(4-methylphenyl)ethynyl]- can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-methylbenzene with ethynylmagnesium bromide to form 1-[(4-methylphenyl)ethynyl]benzene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with 1-bromonaphthalene to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1-[(4-methylphenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Naphthalene, 1-[(4-methylphenyl)ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of naphthalene, 1-[(4-methylphenyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the naphthalene ring can engage in hydrophobic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethynylnaphthalene
- 2-Ethynylnaphthalene
- 4-Ethynylbiphenyl
- 9-Ethynylphenanthrene
Uniqueness
Naphthalene, 1-[(4-methylphenyl)ethynyl]- is unique due to the presence of both a naphthalene ring and a 4-methylphenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not observed with other similar compounds .
Propiedades
Número CAS |
72735-70-7 |
|---|---|
Fórmula molecular |
C19H14 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
1-[2-(4-methylphenyl)ethynyl]naphthalene |
InChI |
InChI=1S/C19H14/c1-15-9-11-16(12-10-15)13-14-18-7-4-6-17-5-2-3-8-19(17)18/h2-12H,1H3 |
Clave InChI |
VEONEDRQCQJFKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C#CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,7,7-Tetraphenyl-6-oxabicyclo[3.2.1]octan-5-ol](/img/structure/B14476100.png)

